(3S,4S,5S,8S,10R,14S,15S,20S,23R,24S)-2,4,8,23-tetramethyl-11-oxa-6-azahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-1,17-dien-20-ol
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Overview
Description
The compound (3S,6aS,6bS,8aR,10S,12aS,13S,13aS,15aS,15bR)-10,13,14,15b-tetramethyl-1,2,3,4,6,6a,6b,7,7a,8a,9,10,11,12,12a,13,13a,15,15a,15b-icosahydrobenzo[4’,5’]indeno[2’,1’:6,7]chromeno[3,2-b]pyridin-3-ol is a complex organic molecule with a unique structure. This compound is characterized by its intricate arrangement of multiple fused rings, including benzo, indeno, chromeno, and pyridin moieties. Its stereochemistry is defined by several chiral centers, making it a molecule of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically begins with the formation of the core structure through a series of cyclization reactions. Key steps may include:
Cyclization Reactions: Formation of the fused ring system through intramolecular cyclization.
Functional Group Transformations: Introduction of hydroxyl, methyl, and other functional groups through selective reactions.
Chiral Resolution: Separation of enantiomers to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group will produce an alcohol.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (3S,6aS,6bS,8aR,10S,12aS,13S,13aS,15aS,15bR)-10,13,14,15b-tetramethyl-icosahydrobenzo[4’,5’]indeno[2’,1’:6,7]chromeno[3,2-b]pyridin-3-ol
- (3S,6aS,6bS,8aR,10S,12aS,13S,13aS,15aS,15bR)-10,13,14,15b-tetramethyl-icosahydrobenzo[4’,5’]indeno[2’,1’:6,7]chromeno[3,2-b]pyridin-3-ol
Uniqueness
This compound’s uniqueness lies in its complex structure and stereochemistry, which confer specific chemical and biological properties. Its multiple chiral centers and fused ring system make it distinct from other similar compounds, providing unique opportunities for research and application.
Properties
IUPAC Name |
(3S,4S,5S,8S,10R,14S,15S,20S,23R,24S)-2,4,8,23-tetramethyl-11-oxa-6-azahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-1,17-dien-20-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO2/c1-14-9-24-26(28-13-14)16(3)25-15(2)20-11-22-19(21(20)12-23(25)30-24)6-5-17-10-18(29)7-8-27(17,22)4/h5,14,16,18-19,21-26,28-29H,6-13H2,1-4H3/t14-,16-,18-,19-,21-,22-,23?,24+,25+,26-,27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROKXPQLAKZWRT-OGWWFGNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3C(O2)CC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@@H]3C(O2)C[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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